Ethyl dichloro(dichlorophosphoryl)acetate
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Overview
Description
Ethyl dichloro(dichlorophosphoryl)acetate is an organophosphorus compound characterized by the presence of both ester and phosphoryl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl dichloro(dichlorophosphoryl)acetate typically involves the reaction of ethyl acetate with phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes chlorination to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactor systems, such as microreactors, can enhance the yield and purity of the product by providing better heat and mass transfer conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl dichloro(dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl acetate and dichlorophosphoric acid.
Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols to form substituted products.
Reduction: The compound can be reduced to form ethyl phosphonate derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Nucleophilic Substitution: Amines, alcohols, or thiols under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Ethyl acetate and dichlorophosphoric acid.
Nucleophilic Substitution: Substituted phosphoric esters.
Reduction: Ethyl phosphonate derivatives.
Scientific Research Applications
Ethyl dichloro(dichlorophosphoryl)acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing phosphoryl groups into organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of phosphorylated drugs and prodrugs.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Material Science: The compound is used in the preparation of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl dichloro(dichlorophosphoryl)acetate involves the interaction of its phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which can further undergo various chemical transformations. The molecular targets include hydroxyl, amino, and thiol groups in organic molecules.
Comparison with Similar Compounds
Ethyl dichloro(dichlorophosphoryl)acetate can be compared with other similar compounds such as:
Ethyl dichlorophosphate: Similar in structure but lacks the ester functional group.
Dichlorophosphoric acid: Contains the phosphoryl group but lacks the ethyl ester moiety.
Ethyl phosphonate: Contains the ethyl group but has different reactivity due to the absence of chlorine atoms.
Properties
CAS No. |
61264-34-4 |
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Molecular Formula |
C4H5Cl4O3P |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
ethyl 2,2-dichloro-2-dichlorophosphorylacetate |
InChI |
InChI=1S/C4H5Cl4O3P/c1-2-11-3(9)4(5,6)12(7,8)10/h2H2,1H3 |
InChI Key |
UFJYTLFTXWYDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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